1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone is a piperidine-derived compound characterized by an aminomethyl substituent at the 4-position of the piperidine ring and an ethoxy-linked ethanone moiety. The aminomethyl group enhances basicity and hydrogen-bonding capacity, while the ethoxyethanone chain may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-8-10(13)12-5-3-9(7-11)4-6-12/h9H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODAXHMWZIASCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with ethyl chloroacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of various chemical products and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride
- Structural Differences: Replaces the ethoxyethanone group with a propenone (α,β-unsaturated ketone).
- However, this may also reduce stability compared to the saturated ethoxyethanone chain in the target compound .
- Pharmacological Relevance: Propenone derivatives are often explored as enzyme inhibitors due to their electrophilic nature, suggesting divergent therapeutic targets compared to the ethoxyethanone analog.
2-[4-(Aminomethyl)-2,6-dimethylphenoxy]-1-(piperidin-1-yl)propan-1-one
- Structural Differences: Incorporates a phenoxy-propanone moiety and dimethyl substitutions on the aromatic ring.
- Implications: The phenoxy group introduces aromaticity, enabling π-π interactions with biological targets.
- Synthetic Routes: Likely synthesized via nucleophilic substitution or coupling reactions, differing from the solvent-free enaminone synthesis pathways used for piperidine-linked ethanones .
1-(4-(Dimethylamino)piperidin-1-yl)ethanone
- Structural Differences: Substitutes the aminomethyl group with a dimethylamino moiety.
- Implications: The dimethylamino group is less basic (pKa ~8–9) than the primary amine (pKa ~10–11), altering ionization at physiological pH. This could reduce cellular uptake in acidic environments compared to the target compound .
- Biological Activity: Dimethylamino derivatives are often used in CNS-targeting drugs due to their ability to cross the blood-brain barrier, whereas the aminomethyl group may favor peripheral targets.
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structural Differences : Features a 4-fluorophenyl group at the 2-position of the piperidine ring.
- Implications: The fluorophenyl group increases lipophilicity (logP ~2.5) and may enhance metabolic stability via reduced cytochrome P450 metabolism. However, the lack of an aminomethyl group limits hydrogen-bonding interactions compared to the target compound .
1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
- Structural Differences: Replaces the ethoxyethanone with a bulky 3,3-dimethylbutanone and adds a 4-aminophenyl group.
- The 4-aminophenyl group enables conjugation or dimerization, a feature absent in the target compound .
- Synthetic Complexity : Requires multi-step synthesis involving ketone alkylation and aryl amination, contrasting with the simpler ethoxylation steps for the target compound.
Pharmacological and Physicochemical Data Comparison
| Compound | Molecular Weight | logP (Predicted) | Key Pharmacological Notes |
|---|---|---|---|
| Target Compound | ~228.3 | ~1.2 | High hydrogen-bonding capacity; moderate lipophilicity |
| 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one | ~212.7 | ~0.8 | Electrophilic reactivity; potential protease inhibition |
| 1-(4-(Dimethylamino)piperidin-1-yl)ethanone | ~184.3 | ~1.5 | CNS-targeting potential; reduced basicity |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | ~221.3 | ~2.5 | Enhanced metabolic stability; laboratory use only |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
